molecular formula C14H15ClN2 B7792841 4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine

4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine

Cat. No.: B7792841
M. Wt: 246.73 g/mol
InChI Key: NXCPRJFUQURCAK-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are structurally similar to benzene and pyridine. This compound is characterized by the presence of a chlorine atom at the 4-position, two methyl groups at the 2- and 6-positions, and a 4-methylphenylmethyl group at the 5-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

    Coupling Reactions: Biaryl or heteroaryl derivatives.

Scientific Research Applications

4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the aromatic substituents can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine is unique due to the presence of the 4-methylphenylmethyl group, which can significantly alter its chemical reactivity and biological activity compared to other pyrimidine derivatives. This structural modification can enhance its potential as a lead compound in drug discovery and other applications .

Properties

IUPAC Name

4-chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-9-4-6-12(7-5-9)8-13-10(2)16-11(3)17-14(13)15/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCPRJFUQURCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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